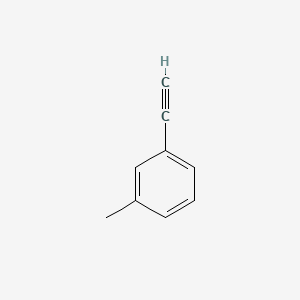

1-ethynyl-3-methylbenzene

Description

The exact mass of the compound 3-Methylphenylacetylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-3-9-6-4-5-8(2)7-9/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENYIDZOAFFNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227412 | |

| Record name | 3-Methylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-82-5 | |

| Record name | 3-Methylphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylphenylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethynyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Ethynyl-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethynyl-3-methylbenzene (also known as m-tolylacetylene or 3-ethynyltoluene), a key aromatic alkyne intermediate. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis, and explores its known applications and biological significance. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using process diagrams.

Chemical Identity and Properties

This compound is a disubstituted aromatic compound featuring a methyl and an ethynyl group on a benzene ring at positions 1 and 3, respectively.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 766-82-5[1][2][3] |

| IUPAC Name | This compound[2] |

| Synonyms | m-Tolylacetylene, 3-Ethynyltoluene, 3-Methylphenylacetylene[2] |

| Molecular Formula | C₉H₈[1][2] |

| SMILES | Cc1cccc(c1)C#C[1] |

| InChIKey | RENYIDZOAFFNHC-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 116.16 g/mol [1][2] |

| Appearance | Clear light yellow to brown liquid |

| Boiling Point | 170-175 °C (lit.) |

| Density | 0.900 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5440 (lit.) |

| Flash Point | 50 °C |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A common strategy involves the coupling of a 3-halotoluene (such as 3-bromotoluene or 3-iodotoluene) with a protected acetylene source, like ethynyltrimethylsilane (TMSA), followed by deprotection of the trimethylsilyl (TMS) group.

Experimental Workflow: Synthesis via Sonogashira Coupling

The following diagram outlines the typical two-step synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for Sonogashira couplings and silyl group deprotection.

Protocol 1: Sonogashira Coupling of 3-Bromotoluene and Ethynyltrimethylsilane

-

Reaction Setup: To an oven-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.05 eq), and a magnetic stir bar. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Under the inert atmosphere, add 3-bromotoluene (1.0 eq) and degassed triethylamine (as the solvent and base). The mixture is stirred to dissolve the solids.

-

Addition of Alkyne: Ethynyltrimethylsilane (1.2 eq) is then added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting aryl bromide.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 1-methyl-3-((trimethylsilyl)ethynyl)benzene, is then purified by column chromatography on silica gel.

Protocol 2: Deprotection of 1-Methyl-3-((trimethylsilyl)ethynyl)benzene

-

Reaction Setup: The purified 1-methyl-3-((trimethylsilyl)ethynyl)benzene (1.0 eq) is dissolved in methanol in a round-bottom flask.

-

Addition of Base: Anhydrous potassium carbonate (2.0 eq) is added to the solution.

-

Reaction Conditions: The mixture is stirred at room temperature, and the reaction progress is monitored by TLC until the starting material is fully consumed.

-

Workup: The methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. While many naturally occurring and synthetic acetylenic compounds exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties, specific studies on m-tolylacetylene are scarce.

Arylcyclohexylamines, a class of compounds that can be synthesized from precursors with similar structural motifs, are known to possess a range of pharmacological activities, including NMDA receptor antagonism and dopamine reuptake inhibition.[7] However, it is crucial to note that no direct biological data for this compound has been found.

Derivatives of related heterocyclic compounds have been evaluated for various biological activities, such as cytotoxic effects against cancer cell lines and central nervous system activity.[8][9][10] These studies, however, do not directly implicate this compound.

The absence of specific biological data for this compound presents an opportunity for future research. Its rigid structure and the presence of a reactive ethynyl group make it an interesting candidate for screening in various biological assays, particularly in the fields of oncology and neuroscience.

Future Research Directions: A Potential Signaling Pathway for Investigation

Given the structural similarities of some bioactive compounds to derivatives of this compound, a hypothetical workflow for investigating its potential interaction with a generic signaling pathway is presented below. This is a conceptual framework and is not based on experimental data for this specific compound.

Caption: A conceptual workflow for drug discovery.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as a dangerous good for transport.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods such as the Sonogashira coupling. While its direct biological activity remains largely unexplored, its chemical structure suggests potential for the development of novel bioactive molecules. This guide provides the foundational technical information required for researchers to synthesize, handle, and further investigate the properties and potential applications of this compound.

References

- 1. Synthonix, Inc > Alkynes > 766-82-5 | this compound [synthonix.com]

- 2. This compound | CAS 766-82-5 [matrix-fine-chemicals.com]

- 3. 766-82-5|this compound|BLD Pharm [bldpharm.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-ethynyl-3-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic hydrocarbon 1-ethynyl-3-methylbenzene (also known as m-tolylacetylene). The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), is characterized by signals in both the aromatic and aliphatic regions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30-7.10 | m | 4H | Aromatic protons |

| ~3.05 | s | 1H | Acetylenic proton (C≡C-H) |

| ~2.34 | s | 3H | Methyl protons (-CH₃) |

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~138.0 | Aromatic C-CH₃ |

| ~132.0 | Aromatic CH |

| ~129.5 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~128.3 | Aromatic CH |

| ~122.5 | Aromatic C-C≡CH |

| ~83.5 | Acetylenic C-H |

| ~77.0 | Acetylenic C-Ar |

| ~21.2 | Methyl C |

Note: The signals for the deuterated solvent (e.g., CDCl₃ at ~77.16 ppm) are also observed but not listed here.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically obtained as a neat liquid film, shows characteristic absorption bands for the aromatic ring, the carbon-carbon triple bond, and the acetylenic C-H bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (methyl) |

| ~2100 | Sharp, medium | C≡C stretch (alkyne) |

| ~1600, ~1480 | Medium to strong | Aromatic C=C ring stretch |

| ~880-780 | Strong | Aromatic C-H bend (m-disubstitution) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 116 | High | [M]⁺ (Molecular ion) |

| 115 | Base Peak | [M-H]⁺ (Loss of a hydrogen atom) |

| 91 | Medium | [M-C₂H]⁺ (Loss of the ethynyl group) or Tropylium ion [C₇H₇]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

| 63 | Medium | [C₅H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: ~16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: ~240 ppm

-

Temperature: 298 K

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C.

IR Spectroscopy Protocol

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Transmittance

Data Processing: A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The resulting transmittance spectrum is then analyzed for characteristic absorption bands.

Mass Spectrometry Protocol

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-200

-

Scan Speed: 1 scan/s

-

Source Temperature: ~200 °C

Data Processing: The mass spectrum is generated by plotting the relative abundance of the detected ions against their mass-to-charge ratio (m/z). The base peak is assigned a relative intensity of 100%, and all other peaks are reported relative to it.

Workflow Visualization

The logical flow of spectroscopic analysis for compound characterization is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyl-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-ethynyl-3-methylbenzene, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This document details the prevalent synthetic methodologies, including step-by-step experimental protocols, and provides a thorough analysis of its spectroscopic and physical properties.

Introduction

This compound, also known as m-tolylacetylene, is an aromatic hydrocarbon containing both a methyl and an ethynyl substituent on a benzene ring. This unique combination of functional groups makes it a versatile intermediate for a variety of chemical transformations, most notably cross-coupling reactions such as the Sonogashira, Stephens-Castro, and Glaser couplings. Its rigid, linear ethynyl group allows for the construction of extended π-conjugated systems, which are of significant interest in materials science for applications in organic electronics and optoelectronics. In medicinal chemistry, the ethynyl moiety can act as a pharmacophore or a precursor for the synthesis of more complex heterocyclic structures.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A widely used approach involves the coupling of a protected alkyne, such as ethynyltrimethylsilane, with an appropriate aryl halide, followed by a deprotection step.

Synthetic Pathway: Sonogashira Coupling Approach

A robust two-step synthesis of this compound starting from 3-bromotoluene and ethynyltrimethylsilane is outlined below. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling and other unwanted side reactions.

Caption: Synthesis of this compound via Sonogashira coupling and deprotection.

Experimental Protocols

Step 1: Synthesis of (3-Methylphenyl)ethynyltrimethylsilane (Sonogashira Coupling)

Materials:

-

3-Bromotoluene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromotoluene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by anhydrous triethylamine (Et₃N) (2.0 eq).

-

To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (3-methylphenyl)ethynyltrimethylsilane as a colorless to pale yellow oil.

Step 2: Synthesis of this compound (Deprotection)

Materials:

-

(3-Methylphenyl)ethynyltrimethylsilane

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

DOWEX® 50WX8 sulfonic acid resin

-

Calcium carbonate (CaCO₃)

Procedure:

-

Dissolve (3-methylphenyl)ethynyltrimethylsilane (1.0 eq) in anhydrous THF.

-

Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, add DOWEX® 50WX8 sulfonic acid resin and calcium carbonate to the reaction mixture to quench the excess TBAF and facilitate purification.[1]

-

Stir the suspension for 30 minutes, then filter and wash the solid residue with diethyl ether.

-

Combine the organic filtrates and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by column chromatography on silica gel (eluting with hexanes) or by distillation to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 766-82-5 | [2] |

| Molecular Formula | C₉H₈ | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 106-108 °C | [2] |

| Density | 0.907 g/cm³ at 25 °C | [2] |

| Refractive Index | n²⁰/D 1.549 |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 2H | Aromatic CH |

| 7.18 - 7.08 | m | 2H | Aromatic CH |

| 3.05 | s | 1H | Ethynyl C-H |

| 2.33 | s | 3H | Methyl C-H₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| 138.28 | Aromatic C-CH₃ |

| 132.11 | Aromatic CH |

| 129.08 | Aromatic CH |

| 128.96 | Aromatic CH |

| 128.58 | Aromatic CH |

| 123.20 | Aromatic C-C≡CH |

| 89.17 | Alkyne C≡CH |

| 88.85 | Alkyne C≡CH |

| 21.24 | Methyl CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch (terminal alkyne) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (methyl) |

| ~2100 | Weak | C≡C stretch (alkyne) |

| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |

Mass Spectrometry (MS)

| m/z Value | Interpretation |

| 116 | Molecular ion peak [M]⁺ |

| 115 | [M-H]⁺, loss of a hydrogen atom |

| 91 | [M-C₂H]⁺ or tropylium ion, a common fragment for toluene derivatives |

Experimental Workflow and Logic

The synthesis and characterization of this compound follows a logical progression from starting materials to the final, purified, and verified product.

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via a two-step Sonogashira coupling and deprotection strategy. The comprehensive characterization data, including physical properties and spectroscopic analyses (NMR, IR, and MS), will serve as a valuable resource for researchers in confirming the successful synthesis and purity of this important chemical intermediate. The methodologies and data presented herein are intended to support the work of scientists and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to the Physical and Chemical Properties of m-Tolylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of m-tolylacetylene (3-ethynyltoluene), a valuable building block in organic synthesis. The document details its key physical constants, spectroscopic signatures, and chemical reactivity. Furthermore, it outlines experimental protocols for its synthesis via the Sonogashira coupling reaction, as well as methods for its purification and analysis. Safety and handling information is also provided to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize or are interested in the applications of substituted alkynes.

Physical and Chemical Properties

m-Tolylacetylene, also known as 3-ethynyltoluene or 1-ethynyl-3-methylbenzene, is a clear, colorless to yellow or brown liquid at room temperature.[1][2] It is a monosubstituted aromatic alkyne with the chemical formula C₉H₈.[3]

Physical Properties

The key physical properties of m-tolylacetylene are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈ | [1][3] |

| Molecular Weight | 116.16 g/mol | [4] |

| CAS Number | 766-82-5 | [3][4] |

| Appearance | Clear colorless to yellow to brown liquid | [1][2] |

| Boiling Point | 170-176.3 °C at 760 mmHg | [3][5] |

| Density | 0.900 - 0.93 g/cm³ | [3][4] |

| Refractive Index | 1.534 - 1.5460 (at 20 °C) | [2][3] |

| Flash Point | 47.4 °C | [3] |

| Vapor Pressure | 1.48 mmHg at 25 °C | [3] |

| Solubility | Insoluble in water |

Chemical Properties

m-Tolylacetylene exhibits reactivity characteristic of a terminal alkyne and an aromatic ring. It is incompatible with strong oxidizing agents.[6]

-

Acidity of the Alkyne Proton: The terminal alkyne proton is weakly acidic and can be deprotonated by a strong base to form a tolylacetylide anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

-

Reactions of the Alkyne Group: The carbon-carbon triple bond can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It is also a key participant in cycloaddition reactions and transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[7]

-

Aromatic Ring Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions. The methyl group is an ortho-, para- director, although substitution at the ortho positions is sterically hindered.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of m-tolylacetylene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetylenic proton (C≡C-H) typically in the range of δ 3.0-3.5 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm), and the methyl protons will present as a singlet around δ 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the acetylenic carbons, typically between δ 80-90 ppm. The aromatic carbons will have signals in the δ 120-140 ppm region, and the methyl carbon will appear around δ 21 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of m-tolylacetylene is characterized by a sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration. A weaker absorption for the C≡C triple bond stretch is observed around 2100 cm⁻¹. The aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring appear in the 1600-1450 cm⁻¹ region. Commercial sources confirm that the infrared spectrum of their m-tolylacetylene conforms to the expected structure.[1][2]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 116, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the acetylenic proton and other fragments from the tolyl group.

Experimental Protocols

Synthesis of m-Tolylacetylene via Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the synthesis of arylalkynes like m-tolylacetylene.[7][8] The reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[9]

Reactants:

-

3-Iodotoluene (or 3-bromotoluene)

-

Trimethylsilylacetylene (or ethynyltrimethylsilane)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Solvent (e.g., tetrahydrofuran (THF), toluene)

-

Desilylating agent (e.g., potassium carbonate in methanol, or tetrabutylammonium fluoride (TBAF))

Methodology:

-

Reaction Setup: A dried Schlenk flask is charged with 3-iodotoluene, a palladium catalyst, and copper(I) iodide under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Reagent Addition: Anhydrous solvent and the amine base are added to the flask, and the mixture is stirred.

-

Alkyne Addition: Trimethylsilylacetylene is then added dropwise to the reaction mixture. The use of a silyl-protected alkyne prevents self-coupling (Glaser coupling).

-

Reaction Monitoring: The reaction is typically heated and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with aqueous ammonium chloride solution to remove the copper catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Deprotection: The resulting silylated product is then dissolved in a suitable solvent (e.g., methanol or THF), and a desilylating agent is added to remove the trimethylsilyl group.

-

Final Purification: After the deprotection is complete, the mixture is worked up and the crude m-tolylacetylene is purified by column chromatography or distillation.

Caption: Synthesis of m-tolylacetylene via Sonogashira coupling.

Purification

Crude m-tolylacetylene can be purified by the following methods:

-

Distillation: Fractional distillation under reduced pressure is an effective method for purifying m-tolylacetylene, especially on a larger scale. This method separates the product from less volatile impurities.

-

Column Chromatography: For smaller scales or for removing polar impurities, column chromatography on silica gel is suitable. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.[10] The progress of the separation is monitored by TLC.

Analysis

The purity of m-tolylacetylene can be assessed using the following techniques:

-

Gas Chromatography (GC): GC is a powerful tool for determining the purity of volatile compounds like m-tolylacetylene. A capillary column with a non-polar stationary phase is typically used. The percentage purity is determined by the relative peak areas in the chromatogram.[11] Commercial suppliers often specify a purity of ≥96.0% as determined by GC.[1][2]

-

NMR Spectroscopy: ¹H NMR spectroscopy can be used to assess purity by identifying and quantifying signals from impurities relative to the product signals.

Safety and Handling

m-Tolylacetylene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

GHS Hazard Statements: [5]

-

Flammable liquid and vapor.

-

May be fatal if swallowed and enters airways.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements: [6]

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| Hazard Symbol | Risk Codes | Safety Description |

| Xi: Irritant | R10, R36/37/38, R65 | S16, S26, S36 |

Storage: Store in a cool, well-ventilated area away from sources of ignition. Keep the container tightly closed.[6]

Conclusion

m-Tolylacetylene is a versatile reagent in organic synthesis with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like the Sonogashira coupling. A thorough understanding of its properties, handling, and reactivity is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding to aid in its application in these areas.

References

- 1. 392660050 [thermofisher.com]

- 2. m-Tolylacetylene, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. m-Tolylacetylene | 766-82-5 [chemnet.com]

- 4. m-tolylacetylene [stenutz.eu]

- 5. m-Tolylacetylene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. ijnc.ir [ijnc.ir]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

1-ethynyl-3-methylbenzene structural formula and isomers

An In-Depth Technical Guide to 1-ethynyl-3-methylbenzene and its Isomers

Introduction

This compound, also known as m-tolylacetylene, is an aromatic hydrocarbon with the chemical formula C₉H₈.[1][2][3] This compound and its isomers are of significant interest in organic synthesis, serving as versatile building blocks for more complex molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the structural formula, isomers, physicochemical properties, and synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Structural Formula of this compound

This compound consists of a benzene ring substituted with an ethynyl group (-C≡CH) and a methyl group (-CH₃) at the meta positions (1 and 3). Its molecular weight is 116.16 g/mol .[1][2][3]

Caption: Structural formula of this compound.

Isomers of this compound

The molecular formula C₉H₈ encompasses a variety of structural isomers. These can be broadly categorized into positional isomers of ethynyl-methylbenzene and other structural isomers with different carbon skeletons or functional groups.

Positional Isomers

The positional isomers of this compound differ in the relative positions of the ethynyl and methyl groups on the benzene ring.

-

1-ethynyl-2-methylbenzene (o-tolylacetylene): The substituents are in the ortho position.

-

This compound (m-tolylacetylene): The substituents are in the meta position.

-

1-ethynyl-4-methylbenzene (p-tolylacetylene): The substituents are in the para position.[4][5]

Caption: Positional isomers of ethynyl-methylbenzene.

Other Structural Isomers

Besides the positional isomers, other compounds share the C₉H₈ formula, including:

-

Indene: A bicyclic aromatic hydrocarbon with a benzene ring fused to a cyclopentadiene ring.

-

1-Phenylpropyne: An isomer with a phenyl group attached to a propyne chain.

-

3-Phenylpropyne: An isomer with a phenyl group attached to a propyne chain.

-

Naphthalene, 1,2-dihydro-: A partially hydrogenated naphthalene.

Physicochemical Properties

The physicochemical properties of this compound and its positional isomers are summarized in the table below. These properties are crucial for designing synthetic routes and for purification processes.

| Property | 1-ethynyl-2-methylbenzene | This compound | 1-ethynyl-4-methylbenzene |

| CAS Number | 766-47-2[6] | 766-82-5[1][2][3][7] | 766-97-2[4][5] |

| Molecular Formula | C₉H₈[6] | C₉H₈[1][2][3][7] | C₉H₈[4][5] |

| Molecular Weight ( g/mol ) | 116.16[6] | 116.16[1][2][3] | 116.16[4][5] |

| Boiling Point (°C) | 170.7 at 760 mmHg[6] | 106 - 108[2] | 169[4] |

| Density (g/cm³) | 0.93[6] | 0.9073 at 26°C[2] | 0.916[4] |

| Refractive Index | 1.534[6] | 1.544 at 20°C[2] | 1.545[4] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of terminal alkynes like this compound is the Sonogashira coupling reaction. This protocol involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.

Reaction:

1-Iodo-3-methylbenzene + Ethynyltrimethylsilane → 1-(Trimethylsilylethynyl)-3-methylbenzene

1-(Trimethylsilylethynyl)-3-methylbenzene + Base → this compound

Detailed Protocol:

-

Reaction Setup: A dried Schlenk flask is charged with 1-iodo-3-methylbenzene, copper(I) iodide (CuI), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂).

-

Solvent and Reagents: Anhydrous triethylamine (Et₃N) is added as the solvent and base.

-

Addition of Alkyne: Ethynyltrimethylsilane is added dropwise to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Deprotection: The resulting trimethylsilyl-protected alkyne is then deprotected using a base such as potassium carbonate in methanol to yield the final product, this compound.

-

Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

Caption: A typical workflow for the synthesis of this compound.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: The presence of the characteristic C≡C-H stretch of the terminal alkyne at approximately 3300 cm⁻¹ and the C≡C stretch around 2100 cm⁻¹ can be confirmed.[3]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[3]

Conclusion

This compound and its isomers are valuable compounds in organic chemistry. This guide has provided a detailed overview of their structural formulas, isomers, physicochemical properties, and a representative synthetic protocol. The information presented here serves as a foundational resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the use of these versatile molecules in their work.

References

- 1. This compound | CAS 766-82-5 [matrix-fine-chemicals.com]

- 2. 1-Ethynyl-3-methyl-benzene(766-82-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 3-Methylphenylacetylene | C9H8 | CID 136600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-ethynyl-4-methylbenzene [stenutz.eu]

- 5. 1-ETHYNYL-4-METHYLBENZENE | CAS 766-97-2 [matrix-fine-chemicals.com]

- 6. 1-ethynyl-2-methylbenzene | 766-47-2 [chemnet.com]

- 7. Synthonix, Inc > Alkynes > 766-82-5 | this compound [synthonix.com]

A Technical Guide to the Purity and Stability of 1-Ethynyl-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 1-ethynyl-3-methylbenzene (also known as 3-ethynyltoluene or m-tolylacetylene), a key building block in the synthesis of pharmaceuticals and advanced materials. This document outlines common purity profiles, analytical methods for purity determination, and a discussion on the stability of this aromatic alkyne, including potential degradation pathways and recommended storage conditions.

Purity of this compound

The purity of this compound is critical for its successful application in synthesis, as impurities can lead to side reactions, lower yields, and complications in the purification of subsequent products. The purity of commercially available this compound is typically around 97%[1]. However, higher purity can be achieved through various purification techniques.

Common Impurities

Impurities in this compound can originate from the synthetic route employed. Common synthetic precursors include 3-methylacetophenone and 3-methylbenzaldehyde. Potential impurities may include:

-

Residual starting materials: 3-methylacetophenone or 3-methylbenzaldehyde.

-

Isomeric impurities: 2-ethynyltoluene and 4-ethynyltoluene, depending on the selectivity of the synthesis.

-

Solvent residues: From the reaction and purification steps.

-

Polymerization byproducts: Aromatic alkynes can be susceptible to polymerization.

Purification Methods and Expected Purity

Column chromatography is a frequently cited method for the purification of this compound. The choice of solvent system is crucial for effective separation.

| Purification Method | Typical Eluent/Conditions | Expected Purity | Reference |

| Column Chromatography | Silica gel with a hexane/dichloromethane mixture | >98% | Inferred from[2] |

| Column Chromatography | Silica gel with a petroleum ether/ethyl acetate gradient | >98% | Inferred from general synthesis protocols |

| Distillation | Under reduced pressure | >99% | General technique for volatile compounds |

Stability of this compound

While specific, in-depth stability studies on this compound are not extensively published, the stability of aromatic alkynes is a known concern in organic synthesis. Degradation can be initiated by factors such as heat, light, oxygen, and the presence of acid or base.

Potential Degradation Pathways

Based on the general reactivity of terminal alkynes and phenylacetylene derivatives, the following degradation pathways are plausible for this compound:

-

Oxidative Cleavage: In the presence of oxygen or other oxidizing agents, the carbon-carbon triple bond can be cleaved, potentially forming 3-methylbenzoic acid.

-

Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of transition metal catalysts, heat, or light. This can lead to the formation of a complex mixture of oligomers and polymers.

-

Hydration: In the presence of acid and water, the alkyne can undergo hydration to form 3-methylacetophenone.

Forced Degradation Studies

To assess the intrinsic stability of this compound, forced degradation studies are recommended.[3][4][5][6][7] These studies involve exposing the compound to stress conditions to predict its long-term stability and identify potential degradation products.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |

| Acid Hydrolysis | 1M HCl at 60°C for 24 hours | 3-methylacetophenone |

| Base Hydrolysis | 1M NaOH at 60°C for 24 hours | Generally stable, but degradation may occur at higher temperatures |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | 3-methylbenzoic acid, oligomers |

| Thermal Degradation | 80°C for 48 hours | Polymerization products |

| Photodegradation | Exposure to UV light (e.g., 254 nm) for 24 hours | Polymerization products, other complex mixtures |

Experimental Protocols

The following are detailed methodologies for the analysis of the purity and stability of this compound.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities and quantify the purity of this compound.

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer (GC-MS).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-400

-

Data Analysis:

-

Identify the peak for this compound based on its retention time and mass spectrum.

-

Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

-

Calculate the purity based on the peak area percentage.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect non-volatile impurities.[8]

Instrumentation:

-

HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Procedure:

-

Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Start with 60% acetonitrile / 40% water.

-

Linearly increase to 95% acetonitrile over 15 minutes.

-

Hold at 95% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10 µL.

-

Data Analysis:

-

Determine the retention time of the main peak corresponding to this compound.

-

Calculate the area percentage of the main peak to determine the purity.

Quantitative Analysis by Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.[9]

Instrumentation:

-

NMR spectrometer (400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into an NMR tube.

-

Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) and add it to the same NMR tube.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Ensure complete dissolution.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 value) to ensure full relaxation of all signals.

-

-

Data Analysis:

-

Integrate a well-resolved signal of this compound (e.g., the acetylenic proton) and a signal from the internal standard.

-

Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (W_std / W_sample) * P_std * 100 Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

W = Weight

-

P = Purity of the standard

-

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the purity and stability of this compound.

Caption: Workflow for the purity analysis of this compound.

Caption: Logical flow of a forced degradation study for this compound.

Caption: Potential degradation pathways of this compound.

Recommended Storage

To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is advisable to store the compound at low temperatures (e.g., 2-8 °C) and protected from light.

Conclusion

This technical guide provides a framework for understanding and evaluating the purity and stability of this compound. While specific data for this compound is limited in the public domain, by applying established analytical techniques and drawing comparisons with related aromatic alkynes, researchers can effectively control its quality and ensure its suitability for demanding synthetic applications. The provided protocols and workflows serve as a starting point for developing robust in-house analytical methods.

References

- 1. Synthonix, Inc > Alkynes > 766-82-5 | this compound [synthonix.com]

- 2. osti.gov [osti.gov]

- 3. longdom.org [longdom.org]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moravek.com [moravek.com]

- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]

Commercial Availability of 1-Ethynyl-3-methylbenzene: A Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Ethynyl-3-methylbenzene, also known as 3-ethynyltoluene or m-tolylacetylene, is a versatile aromatic alkyne building block of significant interest in organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a terminal alkyne for coupling reactions and a methyl-substituted phenyl ring, makes it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, synthesis, quality control, and handling of this compound for researchers, scientists, and drug development professionals.

Commercial Suppliers and Product Specifications

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger development needs. The compound is typically offered at purities of 97% or higher, as determined by Gas Chromatography (GC). Below is a summary of offerings from prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | 521140 | 97% | 1 g, 5 g, Bulk Inquiry |

| TCI Chemicals | E0665 | >98.0% (GC) | 1 g, 5 g, 25 g |

| Fisher Scientific | E066525G | 98.0+% | 25 g |

| Synthonix | E51331 | 97% | 1 g, Bulk Inquiry |

| Aceschem | ACS463816 | ≥ 97% | Gram-scale, Bulk Inquiry |

| Matrix Fine Chemicals | MM766825N08 | Not Specified | Small and Large Quantities |

| BLD Pharm | BD138365 | Not Specified | Gram-scale, Bulk Inquiry |

Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Pricing and Availability

The price of this compound varies depending on the supplier, purity, and quantity. For small, gram-scale quantities suitable for laboratory research, prices typically range from approximately $30 to $120 per gram.[1][2] For larger quantities, most suppliers offer the option to request a quote for bulk orders.[1] Drug development professionals requiring kilogram-scale quantities should contact suppliers who specialize in bulk chemical manufacturing and distribution.

Synthesis and Manufacturing

The most common and industrially scalable method for the synthesis of this compound is a two-step process involving a Sonogashira coupling followed by a deprotection reaction. This approach offers high yields and good functional group tolerance.

A typical synthesis workflow is illustrated below:

Experimental Protocols

Step 1: Synthesis of Trimethyl((3-methylphenyl)ethynyl)silane via Sonogashira Coupling

This protocol is a representative example based on general procedures for Sonogashira couplings.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromotoluene (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 4-10 mol%).

-

Solvent and Reagent Addition: Add a suitable solvent, typically an amine base like triethylamine (Et₃N) which also serves as the base, or a mixture of THF and Et₃N. Add ethynyltrimethylsilane (1.1-1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (3-bromotoluene) is consumed.

-

Workup: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and filter to remove the precipitated salts. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield trimethyl((3-methylphenyl)ethynyl)silane.

Step 2: Deprotection to Yield this compound

This protocol is a representative example for the removal of a trimethylsilyl (TMS) protecting group.

-

Reaction Setup: Dissolve the purified trimethyl((3-methylphenyl)ethynyl)silane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol (MeOH).

-

Reagent Addition:

-

Fluoride-based method: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C or room temperature.

-

Base-catalyzed method: Add a base such as potassium carbonate (K₂CO₃) to a solution of the silylated alkyne in methanol.

-

-

Reaction Conditions: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by distillation or column chromatography if necessary.

Quality Control and Analysis

Ensuring the purity and identity of this compound is crucial for its application in research and development. The primary analytical techniques used for quality control are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram illustrates a typical procurement and quality control workflow for a research laboratory.

Representative Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) and coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z range (e.g., 40-300 amu).

-

-

Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrum of the peak should correspond to the molecular ion (m/z = 116.16) and fragmentation pattern of this compound.

¹H NMR Spectroscopy for Structural Confirmation and Purity

-

Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Obtain a standard proton spectrum.

-

Data Analysis: The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the acetylenic proton. The chemical shifts and coupling patterns should be consistent with the structure. Purity can be estimated by comparing the integrals of the compound's peaks to those of any impurities present.

Physicochemical and Safety Data

Below is a summary of the key physicochemical properties and safety information for this compound, primarily sourced from the Sigma-Aldrich Safety Data Sheet.[1]

| Property | Value |

| CAS Number | 766-82-5 |

| Molecular Formula | C₉H₈ |

| Molecular Weight | 116.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 170-175 °C (lit.) |

| Density | 0.900 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5440 (lit.) |

| Flash Point | 25 °C (77 °F) - closed cup |

Safety and Handling

-

Hazard Statements: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and flame-retardant clothing. Use a respirator when handling large quantities or in poorly ventilated areas.

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up.[2]

Conclusion

This compound is a commercially accessible and valuable building block for a wide range of applications in chemical research and development. It is available from multiple suppliers in various quantities and purities. Its synthesis is well-established, typically proceeding through a Sonogashira coupling and deprotection sequence. Standard analytical methods such as GC-MS and NMR are employed to ensure its quality. Proper safety precautions must be observed when handling this flammable and hazardous compound. This guide provides a comprehensive technical overview to assist researchers and drug development professionals in the procurement and utilization of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-ethynyl-3-methylbenzene

This guide provides a comprehensive review of the core synthetic methodologies for preparing 1-ethynyl-3-methylbenzene (also known as m-tolylacetylene), a key building block in the development of pharmaceuticals, organic materials, and complex molecular architectures. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual process diagrams.

Introduction: Core Synthetic Strategies

The synthesis of terminal arylalkynes like this compound is a fundamental transformation in organic chemistry. Several robust methods have been developed, primarily falling into two categories:

-

Cross-Coupling Reactions: These methods involve the formation of a carbon-carbon bond between a substituted benzene ring and an ethynyl group. The Sonogashira coupling is the most prominent example.

-

Homologation of Carbonyls: These strategies start with an aldehyde or ketone and extend the carbon chain to form the alkyne. The Corey-Fuchs reaction and the Seyferth-Gilbert homologation are classic and widely used examples of this approach.[1][2][3][4]

This guide will detail these three primary synthetic routes.

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6][7] For the synthesis of this compound, the typical starting materials are a 3-methyl-substituted aryl halide (e.g., 1-bromo- or 1-iodo-3-methylbenzene) and a protected acetylene source like trimethylsilylacetylene (TMSA), followed by a deprotection step.

Caption: Sonogashira coupling pathway for this compound synthesis.

Experimental Protocol: Sonogashira Coupling

Step 1: Coupling of 1-Iodo-3-methylbenzene with Trimethylsilylacetylene

-

A flame-dried Schlenk flask is charged with 1-iodo-3-methylbenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous toluene and triethylamine (Et₃N, 2.5 eq.) are added via syringe.

-

Trimethylsilylacetylene (1.2 eq.) is added dropwise to the stirring mixture at room temperature.

-

The reaction is heated to 70 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The crude residue is purified by flash column chromatography (silica gel, eluting with hexanes) to yield 1-methyl-3-((trimethylsilyl)ethynyl)benzene.

Step 2: Desilylation

-

The silyl-protected alkyne (1.0 eq.) is dissolved in methanol (MeOH).

-

Potassium carbonate (K₂CO₃, 2.0 eq.) is added, and the mixture is stirred at room temperature for 2-3 hours.

-

Upon reaction completion (monitored by TLC), the methanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to afford pure this compound.

Quantitative Data

| Step | Aryl Halide | Catalyst System | Base | Solvent | Temp. | Time | Yield (%) |

| 1. Coupling | 1-Iodo-3-methylbenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 70 °C | 5 h | 90-95 |

| 2. Deprotection | - | - | K₂CO₃ | Methanol | R.T. | 2 h | 95-99 |

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step sequence to convert an aldehyde into a terminal alkyne, effectively achieving a one-carbon homologation.[8] The process begins with the transformation of the aldehyde into a 1,1-dibromoalkene via a Wittig-type reaction, which is then converted to the terminal alkyne using a strong base.[3][9] The starting material for this synthesis is 3-methylbenzaldehyde.

References

- 1. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 2. Corey-Fuchs Reaction | TCI AMERICA [tcichemicals.com]

- 3. Corey-Fuchs Reaction [organic-chemistry.org]

- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 9. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reaction Using 1-ethynyl-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Sonogashira coupling reaction using 1-ethynyl-3-methylbenzene as the terminal alkyne. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely utilized in the synthesis of natural products, pharmaceuticals, and advanced materials.

Introduction

The Sonogashira coupling reaction, developed by Kenkichi Sonogashira, is a cornerstone of modern organic synthesis. It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it particularly valuable in complex molecule synthesis. In recent years, copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling (Glaser coupling).

This application note focuses on the use of this compound as a key building block. The presence of the methyl group on the aromatic ring can influence the electronic properties and steric hindrance of the alkyne, potentially affecting reaction kinetics and yields. Understanding the optimal conditions for the coupling of this substrate is crucial for its effective use in synthetic chemistry.

Data Presentation

The following table summarizes various conditions reported for Sonogashira coupling reactions with substrates similar to this compound, providing a comparative overview of different catalytic systems and their efficiencies.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 | [1] |

| 2 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | None | - | TMP | DMSO | rt | - | up to 97 | [2] |

| 3 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | (in catalyst) | None | K₂CO₃ | EtOH | 70 | - | - | [3] |

| 4 | 1-Bromo-2-iodobenzene | 4-Ethynylanisole | Pd₂(dba)₃ (2.5) | CuI (3) | PPh₃ (6) | i-Pr₂NH | DMSO | 45 | 1 | 73 | [4][5] |

| 5 | Aryl Bromide | Phenylacetylene | Pd(PhCN)₂Cl₂ | None | P(t-Bu)₃ | Cs₂CO₃ | - | rt | - | - | [2] |

| 6 | 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | - | THF-DMA (9:1) | 80 | - | - | [6] |

| 7 | 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ | CuI | - | Et₃N | - | rt | 1.5 | - | |

| 8 | 1-Ethynyl-4-nitrobenzene | 2,5-Diiodo-N-morpholinebenzamide | - | - | - | - | - | - | - | 80 | [4] |

| 9 | Aryl Iodides | Terminal Alkynes | PdCl₂(PPh₃)₂ (0.01) | CuI | PPh₃ | - | - | - | - | high |

Experimental Protocols

This section provides detailed methodologies for performing a Sonogashira coupling reaction with this compound. A representative protocol for the coupling with an aryl bromide is described below.

Materials

-

This compound

-

Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., Triphenylphosphine, PPh₃)

-

Base (e.g., Triethylamine, Et₃N, or Diisopropylethylamine, DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Protocol: Sonogashira Coupling of this compound with 1-bromo-4-nitrobenzene

This protocol is a representative procedure and may require optimization for different aryl halides.

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol, 1.0 equiv).

-

Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).

-

Add the copper(I) iodide, CuI (0.05 mmol, 5 mol%).

-

Add the ligand, PPh₃ (0.05 mmol, 5 mol%).

-

Add a magnetic stir bar.

-

-

Reagent Addition:

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.

-

Add the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv) via syringe.

-

Finally, add this compound (1.2 mmol, 1.2 equiv) via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 3-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure coupled product.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling reaction.

Caption: Experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

- 1. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 2. ijnc.ir [ijnc.ir]

- 3. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 4. redalyc.org [redalyc.org]

- 5. rsc.org [rsc.org]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Application Notes and Protocols for 1-Ethynyl-3-methylbenzene in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-ethynyl-3-methylbenzene as a key building block in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The protocols detailed below are foundational for the synthesis of a diverse range of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery, materials science, and bioconjugation.

Introduction to this compound in Click Chemistry

This compound, also known as m-tolylacetylene, is a commercially available terminal alkyne.[1][2] Its structure, featuring a terminal ethynyl group and a methyl-substituted phenyl ring, makes it a versatile reagent for CuAAC reactions. The "click" reaction itself is renowned for its high efficiency, mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it a premier method for creating stable triazole linkages.[3][4] The resulting 1,2,3-triazole core is not merely a linker but is often considered a pharmacophore due to its metabolic stability and ability to engage in hydrogen bonding.

The primary application of this compound in this context is its reaction with organic azides to regioselectively form 1-(substituted)-4-(3-methylphenyl)-1H-1,2,3-triazoles. The methyl group on the phenyl ring can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting triazole derivatives, which is of significant interest in medicinal chemistry.

Key Applications

The 1,2,3-triazoles synthesized from this compound are scaffolds with significant potential across various scientific disciplines:

-

Drug Discovery: Triazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, antitubercular, and anticancer properties.[5][6][7] The synthesis of libraries of triazoles from this compound and diverse azides allows for high-throughput screening to identify novel therapeutic agents.

-

Materials Science: The rigid, stable triazole linkage can be incorporated into polymer backbones or as pendant groups to create functional polymers with tailored properties.[8][9] Click chemistry offers an efficient route for polymer functionalization and the synthesis of complex macromolecular architectures.

-

Bioconjugation: The bioorthogonal nature of the CuAAC reaction allows for the specific labeling of biomolecules.[10] While not as common as other functionalized alkynes for this purpose, this compound could be used to introduce a tagged moiety to azide-modified proteins, nucleic acids, or other biological macromolecules.

Experimental Protocols

The following are detailed protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound via the CuAAC reaction. These protocols are adaptable for a wide range of organic azides.